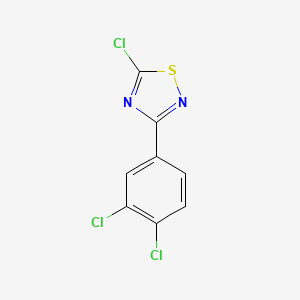
2-(bromomethyl)-6-methyl-4-nitropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Bromomethyl)-6-methyl-4-nitropyridine is a heterocyclic organic compound with a pyridine ring substituted with a bromomethyl group at the 2-position, a methyl group at the 6-position, and a nitro group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(bromomethyl)-6-methyl-4-nitropyridine typically involves multi-step reactions starting from readily available pyridine derivatives. One common method includes the nitration of 2-methyl-6-methylpyridine to introduce the nitro group, followed by bromination to add the bromomethyl group. The reaction conditions often involve the use of strong acids and brominating agents under controlled temperatures to ensure selective substitution .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control is crucial in industrial settings to ensure safety and efficiency.
化学反应分析
Types of Reactions: 2-(Bromomethyl)-6-methyl-4-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines or thiols, leading to the formation of new C-N or C-S bonds.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents under reflux conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or metal hydrides like lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Reduction: Formation of 2-(aminomethyl)-6-methyl-4-nitropyridine.
Oxidation: Formation of 2-(bromomethyl)-6-carboxy-4-nitropyridine.
科学研究应用
2-(Bromomethyl)-6-methyl-4-nitropyridine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds and as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery, particularly in the development of antimicrobial and anticancer agents.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
作用机制
The mechanism of action of 2-(bromomethyl)-6-methyl-4-nitropyridine depends on its specific application. In biological systems, it may interact with cellular targets through its functional groups. The nitro group can participate in redox reactions, while the bromomethyl group can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to biological activity .
相似化合物的比较
2-(Bromomethyl)-4-nitropyridine: Lacks the methyl group at the 6-position, which may affect its reactivity and biological activity.
2-(Chloromethyl)-6-methyl-4-nitropyridine: Similar structure but with a chloromethyl group instead of a bromomethyl group, which may influence its chemical properties and reactivity.
2-(Bromomethyl)-6-methylpyridine:
Uniqueness: 2-(Bromomethyl)-6-methyl-4-nitropyridine is unique due to the combination of its functional groups, which provide a versatile platform for chemical modifications and potential biological activities. The presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups on the pyridine ring allows for diverse reactivity and applications in various fields.
属性
IUPAC Name |
2-(bromomethyl)-6-methyl-4-nitropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-5-2-7(10(11)12)3-6(4-8)9-5/h2-3H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNDNIOLHPZZJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)CBr)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![3-Benzyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B6612891.png)




